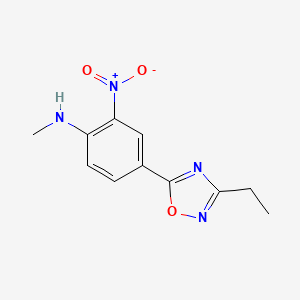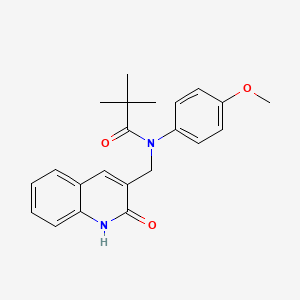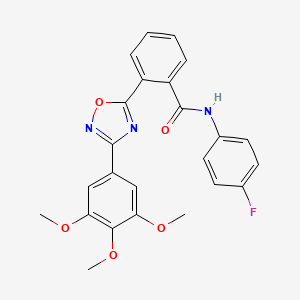
N-(4-fluorophenyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as FOXY, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. FOXY is a member of the oxadiazole family, which has been found to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-(4-fluorophenyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is not yet fully understood. However, it has been proposed that this compound exerts its biological effects by interacting with various cellular targets, such as enzymes and receptors. This compound has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer progression. This compound has also been found to interact with various receptors, such as the cannabinoid receptor CB1, which is involved in pain perception and appetite regulation.
Biochemical and Physiological Effects
This compound has been found to exert various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that this compound reduces tumor growth in animal models of cancer and reduces inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has several advantages for lab experiments, including its high potency, low toxicity, and ease of synthesis. However, this compound also has some limitations, such as its poor solubility in aqueous solutions and its limited stability in biological fluids.
Orientations Futures
N-(4-fluorophenyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has great potential for further research and development. Some of the future directions for this compound research include:
1. Investigating the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds.
2. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models and humans to determine its optimal dosage and administration route.
3. Exploring the potential use of this compound in combination with other drugs or therapies for cancer treatment and inflammatory diseases.
4. Investigating the potential use of this compound in other fields of research, such as neuroprotection and cardiovascular diseases.
5. Developing novel formulations and delivery systems for this compound to improve its solubility and stability in biological fluids.
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound possesses various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This compound has great potential for further research and development, and its future directions include investigating its structure-activity relationship, pharmacokinetics and pharmacodynamics, potential use in combination therapies, and development of novel formulations and delivery systems.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 4-fluoroaniline with 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, followed by the addition of benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-2-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has been extensively studied for its potential use in cancer treatment, as it has been found to induce apoptosis in cancer cells. This compound has also been investigated for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5/c1-30-19-12-14(13-20(31-2)21(19)32-3)22-27-24(33-28-22)18-7-5-4-6-17(18)23(29)26-16-10-8-15(25)9-11-16/h4-13H,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIOKTCCCNARNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7695648.png)
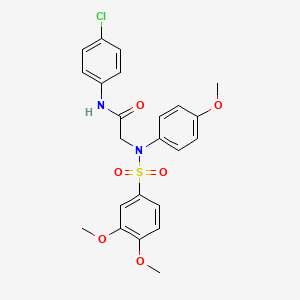
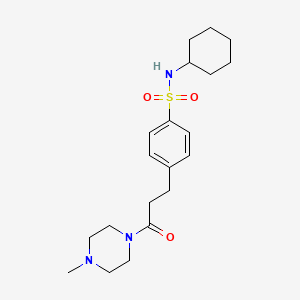
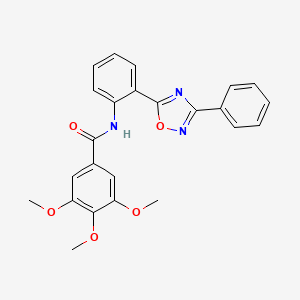
![methyl 4,5-dimethoxy-2-[3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido]benzoate](/img/structure/B7695672.png)
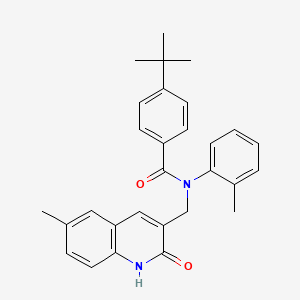

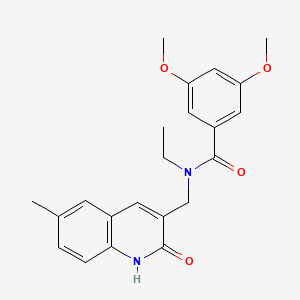
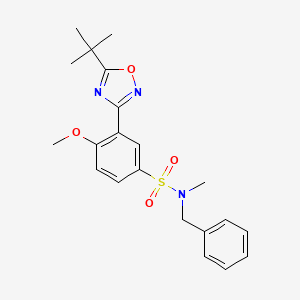
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7695713.png)

